molecular formula C12H13NO4 B104816 5-Benzamido-4-oxopentanoic acid CAS No. 102872-00-4

5-Benzamido-4-oxopentanoic acid

Cat. No. B104816
M. Wt: 235.24 g/mol
InChI Key: IITDXGVVBHAMHN-UHFFFAOYSA-N
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Description

5-Benzamido-4-oxopentanoic acid, also known as 5-(benzoylamino)-4-oxo-Pentanoic acid, is a chemical compound with the formula C12H13NO4 . It has a molecular weight of 235.24 . The compound appears as a white to off-white powder .


Molecular Structure Analysis

The molecular structure of 5-Benzamido-4-oxopentanoic acid consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

5-Benzamido-4-oxopentanoic acid is a white to off-white powder . It has a molecular weight of 235.24 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Antigastrin Activity

5-Benzamido-4-oxopentanoic acid derivatives have been studied for their capacity to inhibit the binding of gastrin to receptors, potentially affecting acid secretion in the stomach. This research indicates potential uses in understanding the biological effects of gastrin and in therapeutic applications (Makovec et al., 1992).

Protease Inactivation

Research on (R)-2-Benzyl-5-cyano-4-oxopentanoic acid, a derivative, as a mechanism-based inactivator for zinc protease carboxypeptidase A, highlights potential applications in understanding enzymatic mechanisms and designing enzyme inhibitors (Mobashery et al., 1990).

Isotope Studies

5-Amino-4-oxopentanoic acid, a related compound, is a precursor in the biosynthesis of biologically active porphyrins like chlorophyll and heme. This research provided a method to prepare any isotopomer of this acid, aiding in studies of biosynthetic pathways (Shrestha‐Dawadi & Lugtenburg, 2003).

Electrosynthesis

The study of electroreduction of methyl 5-nitro-4-oxopentanate provides insights into the synthesis of 5-amino-4-oxopentanoic acid hydrochloride, revealing potential industrial applications in chemical synthesis (Konarev et al., 2007).

Enzyme Interaction Studies

Research into the interaction of 5-benzamido-4-oxopentanoic acid derivatives with enzymes like carboxypeptidase A and their inhibitory activity can inform drug design and enzyme function studies (Wang et al., 2010).

properties

IUPAC Name

5-benzamido-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-10(6-7-11(15)16)8-13-12(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITDXGVVBHAMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564362
Record name 5-Benzamido-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzamido-4-oxopentanoic acid

CAS RN

102872-00-4
Record name 5-Benzamido-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Gawell, CE Hagberg, T Högberg… - Acta Chemica …, 1989 - europepmc.org
… Two synthetic schemes leading to a common intermediate, 5-benzamido-4-oxopentanoic acid 4, were developed. This key intermediate permits conversion into either metabolite. …
Number of citations: 17 europepmc.org
L Gawell, CE Hagberg, T Högberg, M Widmanº - Acta Chemica Scandinavica, 1989
Number of citations: 0

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